molecular formula C16H15N3OS3 B2949059 N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 868977-20-2

N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2949059
CAS No.: 868977-20-2
M. Wt: 361.5
InChI Key: RRXRUCYKAYEUQV-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a class of compounds that have gained attention due to their wide biological properties such as antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . They are considered potential anticancer agents .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .

Scientific Research Applications

Anticancer Properties

One of the most profound applications of thiadiazole derivatives is their potential use in anticancer therapies. Studies have shown that these compounds exhibit selective cytotoxicity towards cancer cells, such as human lung adenocarcinoma cells, with certain derivatives demonstrating high selectivity and inducing apoptosis, albeit not as potently as standard treatments like cisplatin (Evren et al., 2019). Moreover, novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents, showing promising results against hepatocellular carcinoma cell lines (Gomha et al., 2017).

Antimicrobial and Antitrypanosomal Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Research has demonstrated that these compounds exhibit good activity against various bacteria such as Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. This highlights their potential as leads for the development of new antibacterial agents (Tehranchian et al., 2005). Additionally, novel thiadiazolo-2-iminothiazolidin-4-ones and their derivatives have shown significant antitrypanosomal activity, offering a promising avenue for treating diseases caused by Trypanosoma brucei gambiense (Lelyukh et al., 2017).

Optoelectronic Applications

Beyond biomedical applications, thiadiazole derivatives have been explored in material science, particularly in the development of low band gap polymers for bulk heterojunction photovoltaics. The modification of thiadiazole units with alkyl side chains has been shown to improve the solubility and molecular weight of these polymers, potentially enhancing the efficiency of photovoltaic devices (Zhou et al., 2010).

Mechanism of Action

The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, they are likely to continue to be a focus of research in the future. Efforts may be directed towards synthesizing new derivatives and evaluating their potential as therapeutic agents .

Properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS3/c1-11-5-2-3-6-12(11)10-22-16-19-18-15(23-16)17-14(20)9-13-7-4-8-21-13/h2-8H,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXRUCYKAYEUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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